Dihexyl Malonate

説明

Synthesis Analysis

The synthesis of dialkyl malonates, including Dihexyl Malonate, often involves condensation reactions. For instance, multifunctional dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates have been synthesized using a one-pot, pseudo five-component reaction, showcasing the versatility in creating complex malonate derivatives with potential applications as low molecular weight supramolecular organogelators (Googol & Rahmati, 2018).

Molecular Structure Analysis

Research into macrocyclic oligomalonates, which are structurally related to Dihexyl Malonate, reveals insights into the molecular arrangements and potential columnar motifs in the solid state. These studies highlight the structural diversity and complexity achievable with malonate derivatives (Chronakis et al., 2006).

Chemical Reactions and Properties

Dihexyl Malonate's chemical reactivity includes participation in a variety of organic reactions. For example, sodium malonate has been used as an efficient catalyst in the synthesis of dihydropyrano[3,2-c]chromenes and amino-benzochromenes, demonstrating the utility of malonates in facilitating complex chemical transformations (Kiyani & Tazari, 2017).

Physical Properties Analysis

The physical properties of malonate derivatives, including Dihexyl Malonate, are crucial for their application in various fields. Studies on macrocyclic cyclo[n]malonates show pronounced crystallizability and arrangement into columnar motifs in the solid state, indicating the potential for tailoring the physical properties of malonates for specific applications (Chronakis et al., 2006).

Chemical Properties Analysis

The chemical properties of Dihexyl Malonate, such as its reactivity in synthetic organic chemistry, are highlighted by its involvement in the synthesis of flavor compounds under microwave irradiation, showcasing the compound's versatility in chemical synthesis (Liu et al., 2010).

科学的研究の応用

1. Neurological Research

Dihexyl Malonate, as a derivative of malonate, is relevant in neurological studies. Malonate is an inhibitor of mitochondrial complex II and is used to study neurodegeneration in conditions like Huntington's disease and ischemic stroke. Research has shown that malonate can induce oxidative stress, cytochrome c release, and apoptotic cell death in human neuroblastoma cells, highlighting its utility in studying neurological damage mechanisms (Gomez-Lazaro et al., 2007).

2. Cardiovascular Research

In cardiovascular research, malonate has been investigated for its role in reducing reperfusion injury. It's shown that malonate given during reperfusion can reduce infarct size in isolated mouse hearts by reducing reactive oxygen species production and mitochondrial permeability transition (Valls-Lacalle et al., 2016).

3. Biocatalysis and Enzyme Research

Dihexyl Malonate, particularly its derivative diisopropyl malonate, has been used in kinetic resolution of chiral amines catalyzed by lipase from Candida antarctica. This showcases its potential in the field of enzyme-mediated synthesis, important in pharmaceutical and chemical industries (Szemes et al., 2022).

4. Plant Biology Research

Malonate also plays a role in plant biology research. It has been used to study enzyme inhibitors in plant tissues, providing insights into plant respiration and metabolism (Turner & Hanly, 1947).

5. Metabolic Research

Studies on malonate metabolism in mammalian systems have provided significant insights. It has been used to explore metabolic pathways and enzyme activities in rat tissues, enhancing our understanding of mammalian biochemistry (Nakada et al., 1957).

6. Pharmaceutical Research

Dihexyl Malonate derivatives have been investigated for their potential in pharmaceutical applications, such as in the synthesis of β-diketo esters evaluated for anticonvulsant activity. This highlights the compound's relevance in drug discovery and development (Nicholson et al., 1994).

7. Material Science and Chemical Engineering

In material science and chemical engineering, malonate compounds are explored for their utility in complex processes like liquid-liquid extraction of rare-earth ions. Such research contributes to the development of new materials and efficient extraction methods (Rout & Binnemans, 2014).

8. Polymer Science

Dihexyl Malonate's utility extends to polymer science, where its derivatives are studied for drug binding and release activities. This is crucial for the development of drug delivery systems and biomedical applications (Undre et al., 2013).

作用機序

Target of Action

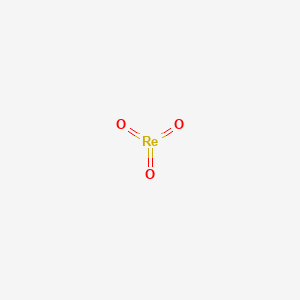

Dihexyl Malonate, similar to its relative Diethyl Malonate , is a type of malonic ester. It is an active methylene compound that primarily targets the alpha carbon atoms adjacent to both carbonyl groups . These alpha carbons are relatively acidic and can be deprotonated by a strong base .

Mode of Action

The mode of action of Dihexyl Malonate involves the formation of a carbanion, which is a carbon atom carrying a negative charge . This occurs when the alpha carbons adjacent to the carbonyl groups are deprotonated by a strong base . The resulting carbanion can then undergo nucleophilic substitution on an alkyl halide, leading to the formation of an alkylated compound .

Biochemical Pathways

Dihexyl Malonate participates in the acetate-malonate pathway . This pathway is responsible for the biosynthesis of fatty acids and other compounds. The malonic ester synthesis, a key part of this pathway, involves the alkylation of the alpha carbon of malonic esters and their conversion into substituted acetic acids . This process can lead to the formation of a variety of significant pharmaceuticals and natural products .

Pharmacokinetics

It’s known that malonic esters like dihexyl malonate can be hydrolyzed to remove an ester group, followed by various reactions such as acylation .

Result of Action

The result of Dihexyl Malonate’s action is the formation of a substituted acetic acid . This occurs after the di-ester undergoes thermal decarboxylation . The resulting compounds can be used in the synthesis of various pharmaceuticals and natural products .

Action Environment

The action of Dihexyl Malonate can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the alpha carbons . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also affect the compound’s action and efficacy .

Safety and Hazards

将来の方向性

特性

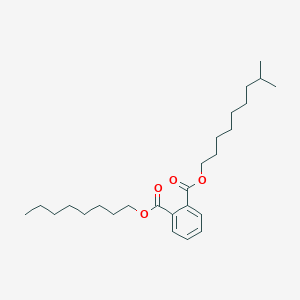

IUPAC Name |

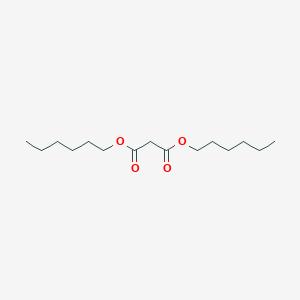

dihexyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXAJNXSULJYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431505 | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexyl Malonate | |

CAS RN |

1431-37-4 | |

| Record name | Dihexyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)